molecular formula C19H23N3O3S B2581848 3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1008866-58-7

3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2581848
CAS No.: 1008866-58-7
M. Wt: 373.47
InChI Key: FXGSXIXBLSWCGO-UHFFFAOYSA-N
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Description

Quinazoline derivatives are a class of nitrogen-containing heterocyclic compounds . They have drawn significant attention due to their wide range of biological activities .


Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . Quinazolinones, oxidized quinazolines, are promising compounds with a wide range of biological activities .


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For example, the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, has become a powerful tool for the synthesis of quinazoline derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary widely depending on their specific structures and functional groups. For example, they can differ in terms of color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points .

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structures similar to "3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one" have been synthesized and evaluated for their biological activities. For instance, Markosyan et al. (2015) reported the synthesis and biological activity evaluation of new derivatives with antitumor and anti-monoamine oxidase activities, showcasing the compound's potential in medicinal chemistry research Markosyan et al., 2015.

Antimicrobial and Antioxidant Potential

Another study explored the antimicrobial and antioxidant potential of newly synthesized quinazoline-4(3H)-ones. Kumar et al. (2011) synthesized a series of these compounds and screened them for in vitro antibacterial activities against a panel of Gram-positive and Gram-negative bacteria, revealing potent inhibitory action. The compounds also exhibited significant antioxidant potential, as measured by the DPPH assay method Kumar et al., 2011.

Analgesic and Anti-inflammatory Activities

Research has also delved into the analgesic and anti-inflammatory properties of quinazolinone derivatives. Sheorey et al. (2013) synthesized a series of novel 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones and evaluated them for their analgesic and anti-inflammatory activities, highlighting the therapeutic potential of these compounds Sheorey et al., 2013.

Anticancer Activity

Lastly, the synthesis and evaluation of quinazolinone derivatives for their anticancer activity are of significant interest. Salem et al. (2020) utilized the reactivity of a related compound to synthesize new heterocyclic systems with evaluated anticancer activity against HePG-2 and MCF-7 cell lines, showing promising results for further drug development Salem et al., 2020.

Mechanism of Action

The mechanism of action of quinazoline derivatives can vary widely depending on their specific structures and functional groups. They have been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and more .

Safety and Hazards

The safety and hazards associated with quinazoline derivatives can vary widely depending on their specific structures and functional groups. For example, some quinazoline derivatives can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Quinazoline and quinazolinone derivatives continue to be a significant target in medicinal chemistry due to their diverse range of biological activities. Future research will likely continue to explore the synthesis, transformation, and biological properties of these compounds .

Properties

IUPAC Name

3-(cyclohexylmethyl)-8,9-dimethoxy-5-sulfanylidene-1,3-dihydroimidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-24-15-9-12-13(10-16(15)25-2)20-19(26)22-14(18(23)21-17(12)22)8-11-6-4-3-5-7-11/h9-11,14H,3-8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWCQBSTNFQXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3NC(=O)C(N3C(=S)N=C2C=C1OC)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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